The synthesis of 4'-O-tert-Butyldimethylsilyl Genistein typically involves the selective protection of the hydroxyl group at the 4' position of genistein using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction can be summarized as follows:
The reaction mechanism involves nucleophilic attack by the hydroxyl group of genistein on the silicon atom of TBDMS-Cl, forming a silyl ether bond and releasing hydrochloric acid.
The molecular structure of 4'-O-tert-Butyldimethylsilyl Genistein can be depicted as follows:
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure, with characteristic shifts indicating the presence of both aromatic protons and the silyl group.
4'-O-tert-Butyldimethylsilyl Genistein undergoes various chemical reactions typical for silylated compounds:
These reactions are crucial for modifying genistein to enhance its pharmacological properties.
The mechanism of action for 4'-O-tert-Butyldimethylsilyl Genistein primarily revolves around its role as a tyrosine kinase inhibitor. Genistein itself has been shown to inhibit various tyrosine kinases involved in cell signaling pathways that regulate cell proliferation and differentiation:
Studies have indicated that modifications at specific positions on the genistein molecule can enhance these activities or alter selectivity towards specific kinases.
The physical and chemical properties of 4'-O-tert-Butyldimethylsilyl Genistein include:
These properties make it suitable for various applications in research and industry.
4'-O-tert-Butyldimethylsilyl Genistein has several scientific applications:
4'-O-tert-Butyldimethylsilyl Genistein is a semi-synthetic derivative of the soy isoflavone genistein (4',5,7-trihydroxyisoflavone). Its molecular formula is C₂₅H₃₂O₆Si, with a molecular weight of 456.61 g/mol. The IUPAC name is:5,7-dihydroxy-3-(4-(((tert-butyldimethylsilyl)oxy)phenyl)-4H-chromen-4-one.
The structural modification involves the protection of the 4'-phenolic hydroxyl group (B-ring) with a tert-butyldimethylsilyl (TBDMS) group. This bulky, lipophilic moiety replaces the labile hydrogen of genistein’s 4'-OH, significantly altering the compound’s physicochemical properties while preserving the A-ring’s 5,7-dihydroxy motif critical for biological activity. The TBDMS group enhances steric hindrance and lipophilicity, impacting solubility and metabolic stability [1] [4].
Table 1: Molecular Properties of 4'-O-tert-Butyldimethylsilyl Genistein
Property | Value |
---|---|
CAS Number | 1330249-25-6 (related analog) |
Molecular Formula | C₂₅H₃₂O₆Si |
Molecular Weight | 456.61 g/mol |
IUPAC Name | 5,7-dihydroxy-3-(4-(((tert-butyldimethylsilyl)oxy)phenyl)-4H-chromen-4-one |
Key Functional Groups | Chromenone core, 4'-O-TBDMS ether, 5,7-dihydroxy |
Silylation of genistein’s phenolic hydroxyls is regioselective due to differences in acidity and steric environment. The 4'-OH (B-ring, pKa ~10.0) is preferentially silylated over the A-ring hydroxyls (5-OH and 7-OH, pKa ~7.5–8.5) due to lower steric congestion and electronic effects. The 5-OH participates in intramolecular hydrogen bonding with the C4 carbonyl, reducing its nucleophilicity and hindering silylation. Consequently, 4'-O-TBDMS genistein is the dominant mono-silylated isomer under mild conditions [1] [4] [5].
Notably, derivatives like 5-O-Acetyl-4'-O-TBDMS genistein (CAS 1330249-25-6) exploit orthogonal protection: the 4'-OH is silylated while the 5-OH is acetylated. This dual protection enhances stability during synthetic workflows. Silyl ethers at the 4'-position exhibit superior hydrolytic stability compared to A-ring silyl ethers due to reduced electron-withdrawal from the chromenone system [1] [5].
Table 2: Comparison of Key Genistein Derivatives
Derivative | Protection Sites | Molecular Weight | Key Applications |
---|---|---|---|
4'-O-TBDMS Genistein | 4'-OH | 456.61 g/mol | Synthetic intermediate, NMR studies |
5-O-Acetyl-4'-O-TBDMS Genistein | 4'-OH, 5-OAc | 426.53 g/mol | Breast cancer research [2] |
MA-6 (Triazole-linked derivative) | C7-modification | ~500 g/mol (est.) | Antiproliferative agent [2] |
Genistin (natural glycoside) | 7-O-glucoside | 432.38 g/mol | Natural precursor |
¹H NMR spectroscopy provides definitive evidence for regioselective silylation. Key shifts in 4'-O-TBDMS genistein (in DMSO-d₆ or CDCl₃) include:
¹³C NMR shows diagnostic signals:
Electron Impact (EI) or Electrospray Ionization (ESI) MS reveals key fragmentation pathways:
TBDMS derivatives exhibit predictable losses: M-15 (•CH₃), M-57 (•C₄H₉), and M-159 (genistein radical). These patterns confirm silyl group presence and distinguish positional isomers (e.g., 4'- vs. 7-O-TBDMS) via unique fragment ions [7] [10].
While single-crystal X-ray data for 4'-O-TBDMS genistein is limited, analogous TBDMS-protected flavonoids exhibit:
The TBDMS group enhances hydrolytic stability vs. trimethylsilyl (TMS) analogs:
Table 3: Stability Profile of Silyl Ether Protecting Groups
Condition | TBDMS Stability | TMS Stability | TBDPS Stability |
---|---|---|---|
80% Acetic Acid | Stable | Unstable | Stable |
50% Trifluoroacetic Acid | Partial cleavage | Unstable | Stable |
Tetrabutylammonium Fluoride | Rapid cleavage | Rapid cleavage | Cleavage |
Neutral H₂O (20°C) | >24 h | <1 h | >48 h |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7